molecular formula C6H7ClN2O B15309634 O-[(3-chloropyridin-4-yl)methyl]hydroxylamine

O-[(3-chloropyridin-4-yl)methyl]hydroxylamine

Cat. No.: B15309634
M. Wt: 158.58 g/mol
InChI Key: UUFHHCHLBGALAI-UHFFFAOYSA-N
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Description

O-[(3-chloropyridin-4-yl)methyl]hydroxylamine is a chemical compound with the molecular formula C6H7ClN2O It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 3-chloropyridin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(3-chloropyridin-4-yl)methyl]hydroxylamine typically involves the reaction of 3-chloropyridine with hydroxylamine. One common method involves the use of hydroxylamine hydrochloride and a base such as sodium hydroxide to generate the free hydroxylamine, which then reacts with 3-chloropyridine under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and the use of catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

O-[(3-chloropyridin-4-yl)methyl]hydroxylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines .

Scientific Research Applications

O-[(3-chloropyridin-4-yl)methyl]hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of O-[(3-chloropyridin-4-yl)methyl]hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in DNA synthesis or repair, thereby exerting its effects on cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • O-[(6-chloropyridin-2-yl)methyl]hydroxylamine
  • (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate
  • 2-(2-chloropyridin-4-yl)-4-methyl-1H-isoindole-1,3(2H)-dione

Uniqueness

O-[(3-chloropyridin-4-yl)methyl]hydroxylamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for research and development .

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

O-[(3-chloropyridin-4-yl)methyl]hydroxylamine

InChI

InChI=1S/C6H7ClN2O/c7-6-3-9-2-1-5(6)4-10-8/h1-3H,4,8H2

InChI Key

UUFHHCHLBGALAI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CON)Cl

Origin of Product

United States

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